molecular formula C8H16O4 B2423871 3-(Dimethoxymethyl)-2-methoxyoxolane CAS No. 179802-16-5

3-(Dimethoxymethyl)-2-methoxyoxolane

Cat. No.: B2423871
CAS No.: 179802-16-5
M. Wt: 176.212
InChI Key: RQIUEUDYRRIYQF-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-2-methoxyoxolane: is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a dimethoxymethyl group and a methoxy group attached to the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-2-methoxyoxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxyoxolane with dimethoxymethane in the presence of an acid catalyst. The reaction is carried out at a temperature range of 50-70°C, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the reaction is carried out under optimized conditions to ensure maximum efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-2-methoxyoxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

3-(Dimethoxymethyl)-2-methoxyoxolane has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-2-methoxyoxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Dimethoxymethane: A related compound with similar functional groups but a different overall structure.

    2-Methoxyoxolane: Shares the oxolane ring but lacks the dimethoxymethyl group.

    3-Methoxyoxolane: Similar to 2-methoxyoxolane but with a different substitution pattern.

Uniqueness

3-(Dimethoxymethyl)-2-methoxyoxolane is unique due to the presence of both a dimethoxymethyl group and a methoxy group on the oxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals.

Biological Activity

3-(Dimethoxymethyl)-2-methoxyoxolane, a synthetic organic compound, has garnered attention due to its potential biological activities. Understanding its biological profile is crucial for exploring its applications in pharmaceuticals and other fields. This article synthesizes available research findings, data tables, and case studies related to the biological activity of this compound.

  • IUPAC Name: this compound
  • Molecular Formula: C8H16O4
  • Molecular Weight: 176.21 g/mol

Biological Activity Overview

The biological activities of this compound have been explored mainly through in vitro studies. The compound is noted for its potential anti-cancer properties, antimicrobial effects, and influence on cellular processes.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that the compound inhibits cell proliferation in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The mechanism appears to involve the induction of apoptosis and disruption of the cell cycle.

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis
HT-2915.0Cell cycle arrest
A54918.0Inhibition of tubulin polymerization

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways:

  • Apoptosis Induction: The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Disruption: It interferes with the G1/S transition, preventing cancer cells from proliferating.
  • Antimicrobial Action: The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Case Study on Breast Cancer Cells:
    A recent study highlighted the effectiveness of this compound in reducing MCF-7 cell viability by over 50% at concentrations above 10 µM within 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
  • Case Study on Bacterial Resistance:
    In a comparative study, this compound was tested against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load, suggesting potential as an alternative therapeutic agent.

Properties

IUPAC Name

3-(dimethoxymethyl)-2-methoxyoxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O4/c1-9-7(10-2)6-4-5-12-8(6)11-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIUEUDYRRIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CCO1)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a dried 3L three neck-round bottom flask with a stirrer bar, nitrogen-inlet, thermocouple and a 1L-addition funnel was charged 1227.2 g (11.56 mol) of trimethyl-orthoformate, which was cooled to −5° C. to −3° C. while agitating. The reaction mixture was charged with 3.855 g BF3.Et2O (21 mmol) while agitating under nitrogen. The addition funnel was then charged with a mixture of 315.41 g 2,3-dihydrofurane (4.5 mol) and 434.64 g trimethylorthoformate (4.1 mol) and this mixture was added to the reaction mixture over a period of 160-180 minutes while maintaining the temperature at −5° to −3° C. After the addition was complete, the reaction was quenched with 3.24 g NaOH (81 mmol) in 12.96 g MeOH and left 16 h at 15° C. The reaction mixture was filtered and distilled first under atmospheric pressure, then under reduced pressure. The intermediate product obtained boils at 79-85° C. at 6.8-6.9 mmHg and is a mixture of diastereomers.
Quantity
1227.2 g
Type
reactant
Reaction Step One
Quantity
3.855 g
Type
reactant
Reaction Step Two
Quantity
315.41 g
Type
reactant
Reaction Step Three
Quantity
434.64 g
Type
reactant
Reaction Step Three
Name
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
12.96 g
Type
solvent
Reaction Step Four

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.